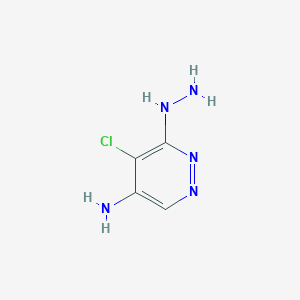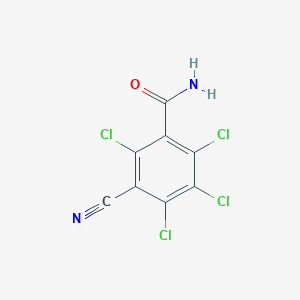
N4,N9-Dimethylspermine
Descripción general
Descripción
N4,N9-Dimethylspermine is a polyamine compound with the molecular formula C12H30N4 and a molecular weight of 230.4 g/mol It is structurally characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 4 and 9 of the spermine backbone
Mecanismo De Acción
Target of Action
Similar compounds such as n4,n9-dioleoyl spermine have been shown to interact with dna, suggesting that n4,n9-dimethylspermine may also interact with nucleic acids .
Mode of Action
This compound, like other polyamines, is believed to interact with DNA and RNA due to its polycationic nature . This interaction can lead to changes in the structure and function of the nucleic acids, potentially affecting gene expression and protein synthesis.
Biochemical Pathways
Polyamines, in general, are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. They can influence the activity of various enzymes and ion channels, and modulate protein synthesis and cellular signaling .
Result of Action
Related compounds such as n4,n9-dioleoyl spermine have been shown to condense dna and achieve high transfection levels in cultured cells . This suggests that this compound may also have significant effects on cellular function, potentially influencing gene expression and cellular signaling.
Análisis Bioquímico
Biochemical Properties
The information available does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Molecular Mechanism
Similar compounds like N4,N9-dioleoyl spermine have been shown to condense DNA, which could suggest a potential mechanism of action .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of N4,N9-Dimethylspermine in laboratory settings .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not currently known .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N9-Dimethylspermine typically involves the alkylation of spermine with methylating agents. One common method is the reaction of spermine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N4,N9-Dimethylspermine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various N-substituted derivatives .
Aplicaciones Científicas De Investigación
N4,N9-Dimethylspermine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polyamine derivatives.
Biology: The compound is studied for its role in cellular processes, including cell growth and differentiation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to modulate polyamine metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Spermine: The parent compound of N4,N9-Dimethylspermine, involved in similar biological processes.
Spermidine: A related polyamine with a shorter carbon chain.
N1,N12-Dimethylspermine: Another dimethylated derivative with methyl groups at different positions.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable tool for studying polyamine metabolism and developing therapeutic agents .
Propiedades
IUPAC Name |
N,N'-bis(3-aminopropyl)-N,N'-dimethylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N4/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14/h3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYSCRLAZCOBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN(C)CCCN)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599713 | |
| Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61345-87-7 | |
| Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester](/img/structure/B3054553.png)

![Silane, [(5-iodopentyl)oxy]trimethyl-](/img/structure/B3054555.png)
